Cas no 322409-50-7 (N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide)

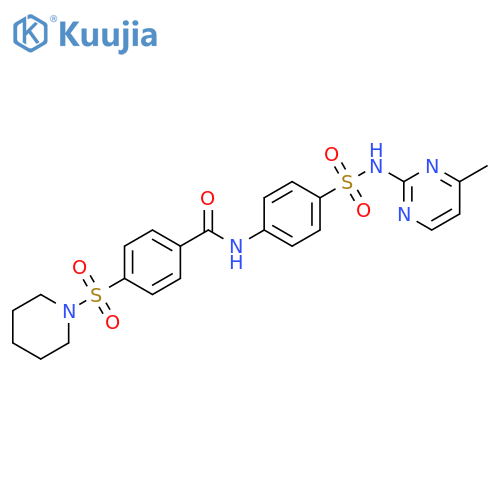

322409-50-7 structure

商品名:N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide

CAS番号:322409-50-7

MF:C23H25N5O5S2

メガワット:515.605102300644

CID:6575179

N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide

- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

- Benzamide, N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-4-(1-piperidinylsulfonyl)-

-

- インチ: 1S/C23H25N5O5S2/c1-17-13-14-24-23(25-17)27-34(30,31)20-11-7-19(8-12-20)26-22(29)18-5-9-21(10-6-18)35(32,33)28-15-3-2-4-16-28/h5-14H,2-4,15-16H2,1H3,(H,26,29)(H,24,25,27)

- InChIKey: DIYJCCGJIDTHQL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(S(NC2=NC=CC(C)=N2)(=O)=O)C=C1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1

じっけんとくせい

- 密度みつど: 1.450±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.57±0.10(Predicted)

N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0900-2661-2μmol |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0900-2661-100mg |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0900-2661-20μmol |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0900-2661-20mg |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0900-2661-2mg |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0900-2661-5mg |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0900-2661-50mg |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0900-2661-5μmol |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| A2B Chem LLC | BA70388-100mg |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 100mg |

$697.00 | 2024-04-20 | ||

| A2B Chem LLC | BA70388-1mg |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |

322409-50-7 | 1mg |

$245.00 | 2024-04-20 |

N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

322409-50-7 (N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量